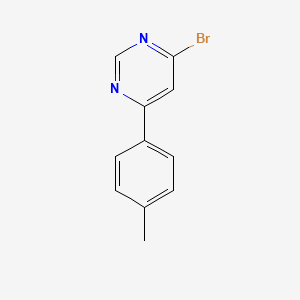

4-Bromo-6-(p-tolyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGHEHSBNVFZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 P Tolyl Pyrimidine and Its Analogues

Direct Synthesis Strategies for 4-Bromo-6-(p-tolyl)pyrimidine

Direct synthesis strategies for this compound often involve the initial construction of the pyrimidine (B1678525) ring followed by the introduction of the necessary substituents. These methods can be broadly categorized into cyclocondensation and ring-forming approaches, and subsequent functionalization.

Cyclocondensation and Ring-Forming Approaches

The fundamental approach to constructing the pyrimidine core is through the cyclocondensation of a 1,3-dicarbonyl compound with an amidine or a related nitrogen-containing species. To synthesize a 6-(p-tolyl)pyrimidine derivative, a β-diketone bearing a p-tolyl group is a key starting material. For instance, the reaction of a chalcone (B49325), such as 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide, yields a 2-amino-4-(4-chlorophenyl)-6-(p-tolyl)pyrimidine ptfarm.pl. This demonstrates the feasibility of incorporating the p-tolyl group at the 6-position of the pyrimidine ring through a cyclocondensation reaction. A plausible route to a precursor for this compound could involve the cyclocondensation of a p-tolyl-substituted 1,3-diketone with urea (B33335), which would yield a 4-hydroxy-6-(p-tolyl)pyrimidine researchgate.netorganic-chemistry.org. This intermediate can then be subjected to bromination.

The Biginelli reaction, a well-known multi-component reaction, offers another avenue for the synthesis of pyrimidine derivatives organic-chemistry.orgresearchgate.net. A variation of this reaction involving the condensation of an aldehyde, a methyl ketone, and urea can lead to the formation of 4,6-diarylpyrimidin-2(1H)-ones researchgate.net. Specifically, the reaction of 4-methylbenzaldehyde (B123495) with acetophenone (B1666503) and urea has been shown to produce 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one researchgate.net.

Introduction of Bromine Substituents and p-Tolyl Moieties

Once the 6-(p-tolyl)pyrimidine core is established, the introduction of a bromine atom at the 4-position is the next critical step. If the precursor is a 4-hydroxy-6-(p-tolyl)pyrimidine, as obtained from a cyclocondensation with urea, it can be converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) googleapis.com. The resulting 4-chloro-6-(p-tolyl)pyrimidine (B13405962) can then potentially undergo halogen exchange or be used in subsequent reactions.

Direct bromination of a pyrimidine ring is also a viable strategy. The bromination of 3-acyl-4-hydroxy-6-methyl-2H-thiopyran-2-ones has been reported, indicating that heterocyclic systems can be functionalized with bromine nih.gov. For the synthesis of this compound, a precursor such as 4-hydroxy-6-(p-tolyl)pyrimidine could be treated with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ to replace the hydroxyl group with a bromine atom.

Palladium-Catalyzed Cross-Coupling Routes to this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized pyrimidines, offering a high degree of control and versatility. Starting from readily available dihalopyrimidines, these methods allow for the sequential and regioselective introduction of various substituents.

Suzuki-Miyaura Coupling Protocols in Pyrimidine Synthesis

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds. In the context of pyrimidine synthesis, it is particularly useful for the arylation of halopyrimidines. A common starting material for the synthesis of this compound derivatives is 4,6-dichloropyrimidine (B16783). A two-step procedure involving a Suzuki-Miyaura coupling followed by hydrodechlorination can yield 4-arylpyrimidines researchgate.net.

More directly, the mono-arylation of 4,6-dichloropyrimidine with p-tolylboronic acid can be achieved under controlled conditions to yield 4-chloro-6-(p-tolyl)pyrimidine nih.gov. This intermediate is then primed for the introduction of a bromine atom, or for further cross-coupling reactions. The Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized, demonstrating that good yields can be obtained using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane (B91453) mdpi.comresearchgate.net. These conditions could be adapted for the reaction of 4,6-dichloropyrimidine with p-tolylboronic acid.

One-pot double Suzuki couplings of dichloropyrimidines have also been developed, allowing for the efficient synthesis of diarylated pyrimidines nih.gov. By carefully controlling the reaction conditions, such as the choice of solvent and temperature, it is possible to achieve regioselective coupling.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | mdpi.com |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 55 then 90 | >80 | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dichloropyrimidines

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another valuable tool for functionalizing pyrimidines organic-chemistry.orgwikipedia.org. A 4-bromo-6-arylpyrimidine can serve as a substrate for Sonogashira coupling, allowing for the introduction of an alkynyl group at the 4-position nih.govresearchgate.net. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.org.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temperature | nih.gov |

Table 2: Typical Conditions for Sonogashira Coupling of Brominated Heterocycles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds organic-chemistry.orgwikipedia.orglibretexts.org. This reaction is highly effective for the amination of aryl halides, including bromopyrimidines. Starting with 4-bromo-6-chloropyrimidine, a selective Buchwald-Hartwig amination could be performed to introduce an amino group at either the 4- or 6-position, depending on the relative reactivity of the C-Br and C-Cl bonds and the reaction conditions. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction wikipedia.org.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of electron-deficient heterocyclic rings like pyrimidine, particularly when activated by halogen substituents.

The reaction of 4,6-dichloropyrimidine with nucleophiles is a common strategy for synthesizing disubstituted pyrimidines. The regioselectivity of these reactions can be highly dependent on the substituents already present on the pyrimidine ring and the nature of the nucleophile wuxiapptec.com. For instance, SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have been studied, showing that both amination and solvolysis can occur uniatlantico.edu.comdpi.com.

To synthesize this compound, one could envision a two-step SNAr approach starting from a dihalopyrimidine. For example, the reaction of 4,6-dichloropyrimidine with a p-tolyl nucleophile, such as p-tolylmagnesium bromide (a Grignard reagent), could potentially lead to the formation of 4-chloro-6-(p-tolyl)pyrimidine. The remaining chlorine atom could then be substituted by a bromide ion, or the chloro intermediate could be converted to the bromo derivative through other means. The regioselectivity of the initial SNAr reaction would be a critical factor in this approach. Generally, in 4,6-dihalopyrimidines, the C4 and C6 positions are electronically equivalent, but steric factors and the nature of the nucleophile can influence the outcome.

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the potential for regioselective SNAr on dichloropyrimidines under mild conditions mdpi.com. This selectivity is a key consideration when designing a synthesis utilizing SNAr on a dihalopyrimidine precursor.

| Starting Material | Nucleophile | Product | Reference |

| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.com |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline/NaOH | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | uniatlantico.edu.co |

Table 3: Examples of Nucleophilic Aromatic Substitution on Dichloropyrimidines

Multi-Component Reactions and One-Pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step synthetic routes. rasayanjournal.co.in While a direct multi-component reaction for the one-step synthesis of this compound is not extensively documented, related strategies for structurally similar 4,6-disubstituted pyrimidines provide a foundation for its potential synthesis.

One plausible one-pot approach involves the condensation of a β-ketoester with an amidine, a common strategy for pyrimidine ring formation. scispace.com For instance, the reaction of an appropriate β-ketoester with formamide (B127407) in the presence of a stoichiometric amount of ammonium (B1175870) acetate (B1210297) can yield 6-arylpyrimidin-4-ols in a one-pot fashion. scispace.com A hypothetical one-pot synthesis of a precursor to this compound could involve the reaction of a p-tolyl-substituted β-ketoester with an appropriate amidine, followed by a bromination step in the same reaction vessel.

Another potential strategy is a palladium-catalyzed cascade reaction. For example, a cascade involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been utilized for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org A similar conceptually designed one-pot reaction for this compound could involve the coupling of a brominated vinyl aldehyde with an amine, followed by cyclization with an amidine.

A notable one-pot synthesis of 6-arylpyrimidin-4-ol derivatives has been developed, which involves the reaction of an alkyl 3-oxo-3-arylpropanoate with formamide and ammonium acetate at elevated temperatures. This method provides a straightforward route to 4-hydroxy-6-arylpyrimidines, which could then be subjected to bromination to afford the desired product. researchgate.net

| Reaction Type | Reactants | Key Intermediates | Potential Product | Reference |

| One-pot Condensation/Bromination | p-Tolyl-β-ketoester, Amidine, Brominating agent | 6-(p-tolyl)pyrimidin-4-ol | This compound | scispace.com |

| Palladium-catalyzed Cascade | Brominated vinyl aldehyde, Amine, Amidine | Iminated intermediate | This compound | rsc.org |

| One-pot Arylpyrimidine Synthesis | Alkyl 3-oxo-3-arylpropanoate, Formamide, Ammonium acetate | 6-Arylpyrimidin-4-ol | Precursor to this compound | researchgate.net |

Considerations in Reaction Optimization and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for the synthesis of aryl-substituted pyrimidines, several factors are critical for high yields. mdpi.comresearchgate.netnih.gov The choice of palladium catalyst and ligand is paramount. For instance, Pd(PPh₃)₄ has been successfully used as a catalyst in the Suzuki coupling of pyrimidine derivatives. mdpi.comnih.gov

The selection of the base and solvent system is also critical. A study on the Suzuki-Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine found that using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane gave good yields. mdpi.comresearchgate.net The reaction temperature and duration are also important variables to optimize, with reactions often being refluxed for several hours. mdpi.com

| Parameter | Considerations | Example | Reference |

| Catalyst | Type and loading of the palladium catalyst and ligand. | 5 mol % Pd(PPh₃)₄ | mdpi.comresearchgate.net |

| Base | Nature and stoichiometry of the base. | K₃PO₄ | mdpi.comresearchgate.net |

| Solvent | Polarity and boiling point of the solvent. | 1,4-Dioxane | mdpi.comresearchgate.net |

| Temperature | Optimization of reaction temperature for each step. | Refluxing at 70-80 °C | mdpi.com |

| Reaction Time | Monitoring the reaction progress to determine the optimal duration. | 18-22 hours | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rasayanjournal.co.in These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key green chemistry approaches is the use of microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. researchgate.net This technique could be applied to either the pyrimidine ring formation or a subsequent cross-coupling reaction.

The use of greener solvents is another important aspect. Water has been explored as a solvent for multicomponent reactions leading to pyrimidine analogues, offering an environmentally friendly alternative to volatile organic solvents. beilstein-journals.org Ionic liquids are also considered "Green Solvents" and can be employed in pyrimidine synthesis. rasayanjournal.co.in

Solvent-free reactions, where the reactants are mixed without a solvent, represent a highly green approach by eliminating solvent waste altogether. rasayanjournal.co.in An effective one-pot strategy for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones was developed under solvent-free conditions, showcasing the potential of this method for related heterocyclic compounds. nih.gov

Furthermore, the development of efficient one-pot and multi-component reactions inherently aligns with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and consequently decreasing waste generation. rasayanjournal.co.in

| Green Chemistry Approach | Description | Potential Application in Synthesis | Reference |

| Microwave Irradiation | Use of microwave energy to accelerate chemical reactions. | Pyrimidine ring formation or cross-coupling steps. | researchgate.net |

| Green Solvents | Employing environmentally benign solvents like water or ionic liquids. | As the reaction medium for synthesis. | rasayanjournal.co.inbeilstein-journals.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent. | One-pot condensation or multi-component reactions. | rasayanjournal.co.innih.gov |

| One-Pot/Multi-Component Reactions | Combining multiple reaction steps into a single operation. | Reduces waste and improves atom economy. | rasayanjournal.co.in |

Reactivity and Advanced Functionalization of 4 Bromo 6 P Tolyl Pyrimidine

Chemical Transformations at the Bromine Position

The carbon-bromine bond at the C4 position of the pyrimidine (B1678525) ring is the primary site for a variety of powerful cross-coupling reactions, enabling the straightforward introduction of diverse molecular fragments.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon bonds, and 4-bromo-6-(p-tolyl)pyrimidine serves as an effective substrate in this regard. nih.govmdpi.com The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a particularly versatile method for this transformation. libretexts.org This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base, and a suitable solvent to couple the pyrimidine with various aryl or heteroaryl boronic acids. libretexts.orgnih.govmdpi.com

The general mechanism for the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.comresearchgate.net For instance, the coupling of halogenated pyrimidines with arylboronic acids has been successfully achieved using catalysts like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as sodium carbonate or potassium phosphate. mdpi.comresearchgate.netnih.gov These reactions pave the way for the synthesis of complex biaryl and heteroaryl structures. researchgate.net

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Good |

| Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good to Excellent |

| Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Not Specified |

Carbon-Heteroatom Bond Forming Reactions (C-N, C-O, C-S)

Beyond C-C bond formation, the bromine atom can be displaced to form bonds with heteroatoms like nitrogen, oxygen, and sulfur. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction couples aryl halides with amines in the presence of a palladium catalyst and a strong, bulky base. wikipedia.orgnih.gov The development of various phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide range of primary and secondary amines. libretexts.orgnih.gov

The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond. wikipedia.org While specific examples involving this compound are not detailed in the provided search results, the general applicability of Buchwald-Hartwig amination to aryl and heteroaryl bromides suggests its utility for this substrate. acsgcipr.orgrsc.org

Similarly, C-O and C-S bond-forming reactions can be achieved through analogous palladium-catalyzed or other transition-metal-catalyzed coupling processes, reacting the bromo-pyrimidine with alcohols, phenols, or thiols. These methods provide access to a diverse array of ethers and thioethers, respectively. nih.gov

| Reaction Type | Nucleophile | Typical Catalyst | General Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium/Phosphine Ligand | Aryl Amines |

| Etherification | Alcohols/Phenols | Palladium or Copper | Aryl Ethers |

| Thioetherification | Thiols | Palladium or Copper | Aryl Thioethers |

Reactivity of the Pyrimidine Heterocycle

The electron-deficient nature of the pyrimidine ring and the presence of the tolyl substituent confer additional modes of reactivity beyond simple displacement of the bromine atom.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In halogenated pyrimidines, nucleophilic attack typically occurs at the carbon atoms bearing a halogen, which acts as a leaving group. researchgate.net For pyrimidine systems, substitution is generally favored at the C4 (and C6) position over the C2 position. stackexchange.com This preference can be explained by the greater stabilization of the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4. stackexchange.com The negative charge in the intermediate can be delocalized onto one of the ring nitrogen atoms, a stabilizing feature. stackexchange.com

While cross-coupling reactions are often preferred for their versatility, direct SNAr can be an effective strategy with strong nucleophiles or under conditions that favor this pathway. nih.govrsc.org The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Electrophilic Aromatic Substitution on Aromatic Moieties

In contrast to the electron-deficient pyrimidine ring, the appended p-tolyl group is an electron-rich aromatic ring and is therefore susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.com The methyl group of the tolyl substituent is an activating, ortho-, para-directing group. wikipedia.org Because the para position is already substituted (connecting to the pyrimidine ring), electrophilic attack would be directed to the ortho positions of the tolyl ring.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.egmasterorganicchemistry.com These reactions typically require a strong electrophile, often generated in situ using a Lewis acid or a strong protic acid catalyst. minia.edu.egtotal-synthesis.com For example, nitration is achieved with a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. dalalinstitute.comtotal-synthesis.com

C-H Functionalization of the Pyrimidine Ring System

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach by avoiding pre-functionalization steps. nih.gov For heterocycles like pyrimidine, transition-metal-catalyzed C-H activation has emerged as a powerful tool. researchgate.netresearchgate.netrsc.org

In this compound, the potential sites for C-H functionalization on the pyrimidine ring are the C2 and C5 positions. Direct C-H arylation of pyrimidine nucleosides has been demonstrated, although controlling regioselectivity can be challenging. nih.govresearchgate.net These reactions often employ palladium or copper catalysts to couple the C-H bond with aryl halides or other partners. nih.gov The development of these methods allows for the late-stage modification of the pyrimidine core, providing novel pathways to complex derivatives that might be difficult to access through traditional cross-coupling or SNAr reactions. nih.gov

Chemical Modifications of the p-Tolyl Substituent

The p-tolyl group, an integral part of the this compound structure, presents opportunities for functionalization at both the benzylic methyl group and the aromatic ring.

The methyl group of the p-tolyl substituent is a key site for introducing structural diversity. Analogous to the functionalization of methyl groups on other heterocyclic compounds like picolines, the methyl group on the p-tolyl moiety can undergo a variety of transformations. nih.gov These reactions typically proceed through the deprotonation of the methyl group to form a carbanion, which can then react with various electrophiles.

Key functionalization strategies include:

Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce one or more halogen atoms to the methyl group. This yields benzylic halides that are versatile precursors for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to afford a range of functional groups, including aldehydes, carboxylic acids, and alcohols. The choice of oxidizing agent dictates the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can convert the methyl group directly to a carboxylic acid. researchgate.net Milder conditions are required to isolate the intermediate aldehyde.

Deprotonation and Alkylation: Treatment with a strong base, such as an organolithium reagent, can deprotonate the methyl group to generate a benzylic carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.

Table 1: Potential Alkyl Chain Functionalization Reactions

| Reaction Type | Reagents | Potential Product Functional Group |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | -CH2Br |

| Oxidation | Potassium permanganate (KMnO4) | -COOH |

| Oxidation | Milder oxidizing agents | -CHO |

| Deprotonation/Alkylation | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | -CH2-R |

The tolyl ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The methyl group is an activating, ortho-, para-directing group, while the pyrimidine ring is generally considered a deactivating group. The outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile. libretexts.org

Potential electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the tolyl ring. The position of substitution will be influenced by the directing effects of the methyl and pyrimidine groups.

Halogenation: The introduction of additional halogen atoms (e.g., Cl, Br) onto the tolyl ring can be achieved using a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring, further expanding the molecular complexity.

Oxidation and Reduction Reactions of the Compound

Both the pyrimidine ring and its substituents can participate in oxidation and reduction reactions.

The pyrimidine ring itself is relatively electron-deficient and can be susceptible to reduction. researchgate.net Catalytic hydrogenation can lead to the saturation of the pyrimidine ring, yielding di- or tetrahydropyrimidine (B8763341) derivatives. The bromo substituent can also be removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst or through single-electron transfer processes. nih.gov

Oxidation of this compound can occur at several positions. The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using reagents such as hydrogen peroxide in the presence of an acid. rsc.org As mentioned previously, the methyl group of the p-tolyl substituent is also susceptible to oxidation to a carboxylic acid. researchgate.net

Table 2: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Affected Moiety | Potential Outcome |

| Reduction | Catalytic Hydrogenation | Pyrimidine Ring | Dihydropyrimidine/Tetrahydropyrimidine |

| Reduction | Reductive Dehalogenation (e.g., H2/Pd) | Bromo Substituent | Removal of bromine |

| Oxidation | H2O2/Acid | Pyrimidine Nitrogen | N-oxide formation |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Tolyl Methyl Group | Carboxylic acid formation |

Chemo- and Regioselective Functionalization Strategies

Achieving chemo- and regioselectivity is crucial when functionalizing a molecule with multiple reactive sites like this compound. The inherent differences in the reactivity of the C4-bromo and the p-tolyl substituents can be exploited to direct reactions to a specific site.

The C4 position of a pyrimidine ring bearing a halogen is known to be highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. mdpi.com The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. This allows for the selective replacement of the bromo group with a variety of nucleophiles, including amines, alkoxides, and thiolates.

Furthermore, the C4-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The generally higher reactivity of the C4-bromo group in these reactions compared to potential C-H activation on the tolyl ring allows for selective functionalization of the pyrimidine core. mdpi.com For instance, a Suzuki coupling reaction would be expected to proceed selectively at the C-Br bond, leaving the p-tolyl group intact.

By carefully choosing reagents and reaction conditions, it is possible to selectively modify one part of the molecule while leaving the others untouched. For example, functionalization of the tolyl methyl group via radical bromination would likely not affect the pyrimidine ring or its bromo substituent under appropriate conditions. Conversely, nucleophilic substitution at the C4 position can be carried out without altering the p-tolyl group.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 4-Bromo-6-(p-tolyl)pyrimidine, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

¹H NMR Data Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and p-tolyl rings. The pyrimidine ring protons, being in an electron-deficient aromatic system, would resonate at a characteristically downfield chemical shift. The p-tolyl group would present a typical AA'BB' splitting pattern for the aromatic protons and a singlet for the methyl protons.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | ~8.5 - 9.0 | s |

| Pyrimidine-H | ~7.5 - 8.0 | s |

| p-tolyl-H (ortho to methyl) | ~7.2 - 7.4 | d |

| p-tolyl-H (meta to methyl) | ~7.8 - 8.0 | d |

Note: This is a predicted data table based on known chemical shifts for similar pyrimidine and tolyl structures. Actual experimental values may vary.

¹³C NMR Data Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to appear at lower field due to the electron-withdrawing effect of the nitrogen atoms and the bromine substituent. The carbons of the p-tolyl ring would show characteristic shifts, with the methyl-bearing carbon appearing at a higher field.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-Br | ~150 - 160 |

| Pyrimidine C-N | ~160 - 170 |

| Pyrimidine C-H | ~120 - 130 |

| Pyrimidine C-p-tolyl | ~165 - 175 |

| p-tolyl C-ipso | ~135 - 140 |

| p-tolyl C-ortho | ~129 - 131 |

| p-tolyl C-meta | ~125 - 127 |

| p-tolyl C-para | ~140 - 145 |

Note: This is a predicted data table based on known chemical shifts for similar pyrimidine and tolyl structures. Actual experimental values may vary.

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling relationships between protons, while HSQC and HMBC would establish the direct and long-range correlations between protons and carbons, respectively, confirming the connectivity of the pyrimidine and p-tolyl moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₉BrN₂. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 248.00 |

| [M]⁺ (with ⁸¹Br) | 250.00 |

| [M-Br]⁺ | 169.08 |

Note: This is a predicted data table. Actual experimental values may show slight variations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to the aromatic C-H and C=C stretching vibrations of both the pyrimidine and p-tolyl rings, as well as the C-Br stretching frequency.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Aromatic Ring Stretch | 1400 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 750 - 900 |

Note: This is a predicted data table based on characteristic IR frequencies for similar functional groups.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region due to π → π* transitions of the conjugated pyrimidine and p-tolyl ring systems. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents.

Expected UV-Visible Absorption Data for this compound

| Transition | Expected λ_max (nm) |

|---|

Note: This is a predicted data table. The actual experimental values may be influenced by the solvent used.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties. However, a search of crystallographic databases and scientific literature did not yield any published crystal structure for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of synthesized chemical compounds. The analysis of pyrimidine derivatives often utilizes reversed-phase HPLC, typically with C8 or C18 silica (B1680970) gel columns. Separation is achieved using a mobile phase, which is commonly a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, under isocratic or gradient elution. Detection is frequently performed using a UV detector.

While these general principles apply to the analysis of pyrimidine derivatives, specific HPLC methods must be developed and validated for each unique compound. A thorough literature search found no specific, validated HPLC method for the purity assessment of this compound. Consequently, detailed parameters such as the specific column, mobile phase composition, flow rate, and retention time for this compound are not available.

Computational and Theoretical Investigations of 4 Bromo 6 P Tolyl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like pyrimidine (B1678525) derivatives.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

This analysis focuses on the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net A small energy gap generally implies higher reactivity. For related brominated heterocyclic compounds, DFT calculations have been used to determine this gap; for instance, the HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) was calculated to be 4.343 eV. researchgate.netresearchgate.net A hypothetical analysis for 4-Bromo-6-(p-tolyl)pyrimidine would involve visualizing the electron density distribution of the HOMO and LUMO orbitals to identify the regions most involved in electron donation and acceptance, respectively.

Hypothetical Data Table for HOMO-LUMO Analysis: This table illustrates the type of data that would be generated from a DFT study. The values are purely illustrative.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Geometrical Parameters and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. This involves calculating key geometrical parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For a molecule like this compound, a key point of interest would be the dihedral angle between the pyrimidine ring and the p-tolyl group, which defines the rotational orientation of the two rings relative to each other. Comparing these computationally derived parameters with experimental data from techniques like X-ray crystallography, when available, is crucial for validating the theoretical model. ekb.eg

Hypothetical Data Table for Geometrical Parameters: This table shows representative data that would be obtained from a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-Br | 1.91 Å |

| Bond Length | C6-C(tolyl) | 1.49 Å |

| Bond Angle | N1-C6-C4 | 116.5° |

| Dihedral Angle | N1-C6-C(tolyl)-C(tolyl) | 35.0° |

Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These indices would quantify the electrophilic and nucleophilic nature of this compound, providing a theoretical basis for its behavior in chemical reactions.

Molecular Dynamics Simulations of Pyrimidine Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static, time-independent picture, MD simulations offer insights into the dynamic behavior of a system. For pyrimidine derivatives, MD simulations are often used to understand how a molecule interacts with its environment, such as a solvent or a biological target like a protein. mdpi.comrsc.org An MD simulation of this compound could, for example, explore its conformational flexibility in an aqueous solution or its stability within the active site of an enzyme. dntb.gov.uanih.gov

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, theoretical calculations could predict:

Vibrational Spectra (IR and Raman): DFT frequency calculations can predict the vibrational modes of the molecule, corresponding to peaks in its infrared and Raman spectra. researchgate.net

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions, corresponding to absorption maxima in a UV-Visible spectrum. researchgate.net

Computational Analysis of Reaction Mechanisms and Pathways

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. dntb.gov.ua For a substituted pyrimidine like this compound, computational studies could be used to investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon. Such an analysis would involve:

Mapping the potential energy surface of the reaction.

Identifying the structures of transition states and any intermediates.

Calculating the activation energies associated with different pathways.

This would provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction, which is often difficult to observe experimentally.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in establishing a clear relationship between the molecular structure of this compound and its physicochemical properties. ekb.eg These calculations allow for the optimization of the molecule's geometry to its most stable conformation and the determination of various electronic parameters that govern its reactivity and spectroscopic behavior. nih.gov While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, the following sections outline the types of investigations and data that are typically generated in such a study, based on established computational methodologies for similar pyrimidine derivatives. jchemrev.comacs.org

A foundational step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy structure. This is typically performed using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). jchemrev.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule, such as the planarity of the pyrimidine ring and the orientation of the p-tolyl group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents illustrative data of the kind that would be obtained from a DFT geometry optimization. The values are hypothetical and serve as an example.

| Parameter | Bond/Angle | Value |

| Bond Length | C4-Br | 1.90 Å |

| C6-C(tolyl) | 1.49 Å | |

| N1-C2 | 1.34 Å | |

| C5-C6 | 1.40 Å | |

| Bond Angle | N1-C6-C5 | 116° |

| C4-N3-C2 | 115° | |

| Br-C4-C5 | 118° | |

| Dihedral Angle | C5-C6-C(tolyl)-C(tolyl) | 40° |

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting the reactive behavior of the molecule in various chemical environments.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound This table presents illustrative data of the kind that would be obtained from a DFT calculation. The values are hypothetical and serve as an example.

| Property | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | IP | 6.5 eV |

| Electron Affinity | EA | 1.2 eV |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Global Electrophilicity Index | ω | 2.80 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and a more positive potential around the hydrogen atoms. This information is crucial for understanding intermolecular interactions and potential binding sites in a biological context.

Applications of 4 Bromo 6 P Tolyl Pyrimidine in Contemporary Chemical Research

Role as a Key Synthetic Building Block for Complex Molecules

The reactivity of the carbon-bromine bond, coupled with the inherent chemical properties of the pyrimidine (B1678525) ring, establishes 4-Bromo-6-(p-tolyl)pyrimidine as a pivotal precursor for the construction of more elaborate molecular frameworks. Its utility is particularly evident in the synthesis of advanced pyrimidine derivatives and the integration into multi-heterocyclic systems.

Precursor in the Synthesis of Advanced Pyrimidine Derivatives

The bromine atom at the 4-position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role as a precursor in the synthesis of a wide range of advanced pyrimidine derivatives.

One of the most common applications involves nucleophilic aromatic substitution reactions, where the bromo group is displaced by various nucleophiles. For instance, treatment with amines, alcohols, or thiols can yield 4-amino-, 4-alkoxy-, and 4-thio-substituted pyrimidines, respectively. These reactions are often catalyzed by transition metals, such as palladium or copper, which facilitate the coupling process. The general synthetic accessibility of pyrimidine scaffolds allows for their widespread use in the development of novel compounds. nih.gov

Furthermore, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 4-position, thereby expanding the structural diversity of the resulting pyrimidine derivatives. For example, a Suzuki-Miyaura coupling with an arylboronic acid can be employed to synthesize 4-aryl-6-(p-tolyl)pyrimidines. The ability to form these new C-C bonds is crucial for the construction of complex molecules with tailored electronic and steric properties. researchgate.net

The synthesis of pyrimidine derivatives often begins with multicomponent reactions. nih.gov For example, a one-pot reaction of benzaldehydes, ethyl cyanoacetate, and thiourea (B124793) can yield functionalized pyrimidine derivatives. nih.gov While not a direct synthesis of this compound, this highlights the general strategies used to build the core pyrimidine structure, which can then be further functionalized.

The following table summarizes some of the key transformations of this compound in the synthesis of advanced pyrimidine derivatives:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-pyrimidines | Introduction of diverse functional groups |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 4-Aryl-pyrimidines | Formation of C-C bonds, synthesis of biaryl systems |

| Heck Coupling | Alkenes, Pd catalyst | 4-Vinyl-pyrimidines | Introduction of vinyl functional groups |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 4-Alkynyl-pyrimidines | Formation of C-C triple bonds |

These synthetic strategies underscore the importance of this compound as a versatile building block for accessing a wide array of substituted pyrimidines with potential applications in various fields of chemical research.

Integration into Multi-Heterocyclic Systems

The pyrimidine ring is a fundamental component of many biologically active molecules and functional materials. gsconlinepress.com The ability to incorporate the this compound unit into larger, multi-heterocyclic systems is therefore of significant interest. The reactive bromo group facilitates the fusion of the pyrimidine ring with other heterocyclic systems, leading to the formation of novel and complex molecular architectures.

One common strategy involves the use of palladium-catalyzed cross-coupling reactions to link the pyrimidine ring to other heterocyclic moieties. For example, a Suzuki-Miyaura coupling with a heterocyclic boronic acid can be used to synthesize pyrimidine-containing bi-heterocyclic systems. These fused systems often exhibit unique photophysical and electronic properties that are not present in the individual heterocyclic components.

Another approach involves the initial conversion of the bromo group into a more reactive functional group, such as an amino or hydrazino group. These functionalized pyrimidines can then undergo condensation reactions with suitable bifunctional reagents to form fused heterocyclic systems. For instance, a 2-hydrazinylpyrimidine derivative can react with a β-ketoester to form a pyrazolo[1,5-a]pyrimidine (B1248293) ring system.

The synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, often involves the reaction of a functionalized pyrimidine with a reagent that can form the second heterocyclic ring. researchgate.net Although not starting directly from this compound, these synthetic routes illustrate the principles that can be applied to incorporate this specific building block into more complex structures.

The following table provides examples of multi-heterocyclic systems that could potentially be synthesized using this compound as a starting material:

| Target Heterocyclic System | Potential Synthetic Strategy | Key Intermediates |

| Pyrimido[4,5-d]pyrimidines | Condensation of a 4-aminopyrimidine (B60600) derivative with a suitable carbonyl compound. | 4-Amino-6-(p-tolyl)pyrimidine |

| Thieno[2,3-d]pyrimidines | Reaction of a functionalized pyrimidine with a sulfur-containing reagent. | Functionalized 4-mercapto-6-(p-tolyl)pyrimidine |

| Pyrido[2,3-d]pyrimidines | Cyclization of a 4-aminopyrimidine derivative with a 1,3-dicarbonyl compound. | 4-Amino-6-(p-tolyl)pyrimidine |

The integration of the this compound moiety into these and other multi-heterocyclic systems is a promising avenue for the development of novel compounds with unique chemical and physical properties.

Contributions to Materials Science Development

The pyrimidine core, with its electron-deficient nature, is an attractive building block for the design of new materials with interesting electronic and optical properties. The presence of the p-tolyl group in this compound can further influence the molecular packing and electronic characteristics of the resulting materials.

Pyrimidine-Based Organic Semiconductors and Opto-Electronic Materials

Pyrimidine derivatives have been investigated for their potential applications as organic semiconductors in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-deficient pyrimidine ring can facilitate electron transport, making these materials suitable for use as n-type semiconductors.

The introduction of the p-tolyl group can enhance the intermolecular interactions, such as π-π stacking, which is crucial for efficient charge transport in the solid state. The bromo group provides a site for further functionalization, allowing for the fine-tuning of the electronic properties and molecular architecture of the resulting semiconductor materials. For example, replacing the bromine with larger aromatic groups through cross-coupling reactions can lead to extended π-conjugated systems with improved charge mobility.

Liquid Crystalline Pyrimidine Derivatives

By carefully modifying the structure, for example, by introducing long alkyl chains at the 4-position (after substitution of the bromine), it is possible to induce mesomorphic behavior. The resulting liquid crystalline pyrimidine derivatives could find applications in display technologies and other electro-optical devices.

Luminescent and Non-Linear Optical (NLO) Materials

Pyrimidine-based chromophores have been explored for their luminescent and non-linear optical (NLO) properties. researchgate.net The combination of an electron-donating group and an electron-withdrawing pyrimidine ring can lead to molecules with large second-order NLO responses. researchgate.net The p-tolyl group can act as a weak electron-donating group, and by introducing a strong electron-donating group at the 4-position, it is possible to create a push-pull system with significant NLO activity.

Furthermore, some pyrimidine derivatives exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the pyrimidine ring. The introduction of different functional groups via the bromo-substituent in this compound allows for the systematic investigation of structure-property relationships in these luminescent materials.

The following table summarizes the potential contributions of this compound to materials science:

| Material Type | Key Structural Features | Potential Applications |

| Organic Semiconductors | Electron-deficient pyrimidine core, π-stacking facilitated by the tolyl group | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |

| Liquid Crystals | Anisotropic molecular shape | Display technologies, electro-optical devices |

| Luminescent and NLO Materials | Push-pull electronic structure, tunable emission properties | Optical communications, data storage, bio-imaging |

The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel pyrimidine-based materials with tailored properties for a wide range of applications in materials science.

Components in Dye-Sensitized Solar Cells (DSSCs)

While direct studies employing this compound in dye-sensitized solar cells (DSSCs) are not extensively documented, the pyrimidine core is a known component in the design of organic dyes for these applications. The general structure of a D-π-A (donor-π-bridge-acceptor) dye often incorporates a heterocyclic system as the acceptor or anchoring group to the TiO2 semiconductor.

Research into pyrimidine-based push-pull systems has demonstrated their potential as photosensitizers. For instance, novel donor-π-acceptor organic dyes featuring a pyrimidine ring as the anchoring group have been synthesized and investigated. In some cases, bromothiophenyl-substituted pyrimidines have been utilized as intermediates in the synthesis of more complex dye structures. The bromo group serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the extension of the π-conjugated system, a critical factor in enhancing the light-harvesting efficiency of the dye. The pyrimidine ring itself can form coordinate bonds with the Lewis acid sites on the TiO2 surface, facilitating electron injection from the excited dye into the semiconductor's conduction band. researchgate.net

Utilization as a Chemical Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The this compound scaffold is a valuable tool in chemical biology for conducting structure-activity relationship (SAR) studies. The distinct substitution pattern at the 4- and 6-positions of the pyrimidine ring allows for systematic modifications to probe the interactions of these molecules with biological targets.

The pyrimidine nucleus is a common feature in a multitude of enzyme inhibitors, particularly protein kinase inhibitors. While direct inhibitory studies on this compound are not prominent in the literature, the general scaffold of 4,6-disubstituted pyrimidines is extensively explored in the development of potent and selective kinase inhibitors.

For example, SAR studies on various pyrimidine derivatives have revealed that substitutions at the C4 and C6 positions are critical for their inhibitory activity and selectivity against different kinases. The p-tolyl group at the C6 position can engage in hydrophobic interactions within the ATP-binding pocket of a kinase, while the bromo group at the C4 position can serve as a point for further chemical modification to enhance potency or modulate physical properties.

In the development of microtubule affinity-regulating kinase 4 (MARK4) inhibitors for Alzheimer's disease, a series of 4,6-disubstituted pyrimidine derivatives were synthesized. These studies highlighted the importance of the substituents at these positions for achieving high affinity and selectivity. frontiersin.org Similarly, the development of mTOR kinase inhibitors has utilized sulfonyl-morpholino-pyrimidines, where SAR studies guided the optimization of substituents on the pyrimidine core to achieve potent enzymatic and cellular inhibition. nih.gov The this compound structure provides a foundational template from which libraries of compounds can be generated to explore the SAR of new classes of enzyme inhibitors.

The 4,6-disubstituted pyrimidine scaffold has been successfully employed in the design of various receptor antagonists. The specific arrangement of substituents on the pyrimidine ring can dictate the binding affinity and selectivity for a particular receptor subtype.

A notable example is the development of dual endothelin receptor antagonists. Inspired by the structure of a clinical development compound, N-(6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-5-(p-tolyl)pyrimidin-4-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (T-0201), researchers explored the impact of various substitutions on the pyrimidine core. acs.org This compound features a 5-(p-tolyl)pyrimidine moiety, highlighting the significance of this substitution pattern in achieving potent receptor antagonism. SAR studies revealed that while various substituents were tolerated at the 5-position of the pyrimidine, substitutions at the 4- and 6-positions could significantly impact the compound's affinity for the endothelin receptors. acs.org

Furthermore, a high-throughput screening campaign identified a 4,6-disubstituted pyrimidine as a novel scaffold for M4 muscarinic acetylcholine (B1216132) receptor antagonists. nih.gov Subsequent optimization efforts, guided by SAR, led to potent pan-muscarinic antagonists with attractive pharmacokinetic profiles. nih.gov These examples underscore the utility of the this compound framework as a starting point for designing novel receptor antagonists, where the bromo and p-tolyl groups can be systematically modified to optimize receptor binding and functional activity.

| Derivative/Analog | Target Receptor | Key Findings |

| T-0201 Analog | Endothelin Receptors (ETA and ETB) | The 5-(p-tolyl)pyrimidine core is a key structural feature for potent dual antagonism. acs.org |

| VU0623863 Analog | Muscarinic Acetylcholine Receptors (M1-M5) | A 4,6-disubstituted pyrimidine scaffold identified as a novel pan-muscarinic antagonist. nih.gov |

The pyrimidine scaffold has emerged as a promising template for the development of small-molecule bone anabolic agents, offering a potential alternative to injectable therapies for osteoporosis. figshare.com Research in this area has led to the identification of potent pyrimidine derivatives that promote osteogenesis.

A study focused on the design and synthesis of novel pyrimidine derivatives as bone anabolic agents identified N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a highly efficacious compound. figshare.com While not the exact target compound, this molecule shares significant structural similarities, featuring a brominated phenyl group at the 4-position and a bromo substituent on the pyrimidine ring itself. The SAR studies in this research highlighted the importance of the substitution pattern on the pyrimidine ring for anabolic activity. The presence of bromo groups was found to be critical for enhancing the biological activity and improving bioavailability. figshare.com

The this compound core provides a strategic starting point for the development of new bone anabolic agents. The bromo group at the C4 position offers a reactive site for chemical modifications, such as the introduction of amide functionalities, which have been shown to be important for activity. The p-tolyl group at the C6 position can be varied to optimize the compound's pharmacokinetic and pharmacodynamic properties.

| Compound | Target Pathway | In Vitro Efficacy | In Vivo Efficacy |

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | BMP2/SMAD1 signaling pathway | 1 pM | 5 mg kg-1 |

The pyrimidine ring is a well-established "privileged scaffold" in the design of anticancer agents, owing to its presence in the nucleic acids and its ability to act as a bioisostere of purines. semanticscholar.org Consequently, a vast number of pyrimidine derivatives have been synthesized and evaluated for their antitumor activity.

While specific studies on the antitumor properties of this compound are limited, the broader class of 4,6-disubstituted pyrimidines has been extensively investigated. For instance, novel trimethoxyanilino-substituted pyrimidine derivatives have been designed as potent microtubule-inhibiting agents with significant anti-proliferative activity. mdpi.com One such compound demonstrated high efficacy against B16-F10 cancer cells at low nanomolar concentrations. mdpi.com

The structural features of this compound are conducive to its exploration as an antitumor scaffold. The p-tolyl group can be involved in hydrophobic interactions within the binding sites of target proteins, such as kinases. The bromo substituent at the C4 position not only influences the electronic properties of the pyrimidine ring but also provides a handle for the introduction of various side chains to enhance antitumor potency and selectivity. SAR studies on related pyrimidine derivatives have consistently shown that the nature of the substituents at the C4 and C6 positions plays a crucial role in determining their anticancer activity. acs.orgdoaj.org

The pyrimidine scaffold is also being explored for its potential in the treatment of neurodegenerative diseases due to the diverse biological activities exhibited by its derivatives. nih.gov While direct investigations into the neuroprotective mechanisms of this compound are not widely reported, studies on structurally similar compounds provide insights into its potential in this area.

For example, a series of 4,6-diphenylpyrimidine (B189498) derivatives were synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's disease. nih.gov Several of these compounds exhibited potent and selective inhibition of MAO-A and AChE at nanomolar concentrations and also demonstrated neuroprotective properties against neurotoxicity in SH-SY5Y cells. nih.gov The 4,6-diaryl substitution pattern is a key feature of these active compounds, suggesting that the this compound core could serve as a valuable starting point for the design of new neuroprotective agents.

Furthermore, novel triazole-pyrimidine hybrids have been shown to possess promising neuroprotective and anti-inflammatory properties. These compounds were found to reduce the expression of endoplasmic reticulum stress markers and apoptosis markers in neuronal cells. The modular nature of the this compound scaffold allows for the incorporation of various pharmacophores, such as triazoles, to develop multifunctional agents with potential therapeutic value in neurodegenerative disorders.

| Derivative Class | Proposed Mechanism of Action | Key Findings |

| 4,6-Diphenylpyrimidines | Dual inhibition of MAO-A and AChE | Potent and selective inhibition at nanomolar concentrations; neuroprotective against neurotoxicity. nih.gov |

| Triazole-pyrimidine hybrids | Inhibition of ER stress and apoptosis | Down-regulation of BIP and cleaved caspase-3 in neuronal cells. |

Chemical Modifications for Antibacterial Research

The pyrimidine scaffold, a core component of nucleobases, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The inherent reactivity of substituted pyrimidines, such as this compound, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, including the development of new antibacterial agents. The bromo substituent at the C4 position is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize antibacterial potency.

Detailed Research Findings

Research into the antibacterial potential of pyrimidine derivatives has shown that strategic modifications to the pyrimidine core can lead to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. A notable example involves the chemical modification of a 4-bromo-6-arylpyrimidine scaffold to introduce an amino group at the C2 position and a morpholinophenyl group, resulting in compounds such as 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine. tandfonline.comnih.govtandfonline.com

The synthesis of this and related derivatives has allowed for the investigation of how different substituents on the aryl ring at the C6 position influence antibacterial activity. It has been observed that the presence of electron-withdrawing groups, such as chloro, bromo, nitro, and fluoro, on the phenyl ring can enhance the activity against certain bacterial strains. tandfonline.comnih.govtandfonline.com For instance, the compound 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine exhibited significant antibacterial activity against a range of pathogens. tandfonline.comnih.govtandfonline.com

Specifically, this compound, along with others in the same series, demonstrated excellent activity against Vibrio cholerae. tandfonline.comnih.govtandfonline.com Furthermore, the presence of the bromo group on the phenyl ring contributed to potent activity against Staphylococcus aureus. tandfonline.comnih.govtandfonline.com The antibacterial spectrum of these modified pyrimidines also extended to other clinically relevant bacteria, including β-hemolytic Streptococcus, Shigella flexneri, Klebsiella pneumoniae, and Pseudomonas aeruginosa. tandfonline.comnih.govtandfonline.com

The following interactive data table summarizes the minimum inhibitory concentration (MIC) values for 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine against various bacterial strains, illustrating the antibacterial efficacy achieved through these chemical modifications.

Antibacterial Activity of 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 12.5 |

| β-hemolytic Streptococcus | Gram-positive | 12.5 |

| Vibrio cholerae | Gram-negative | 12.5 |

| Shigella flexneri | Gram-negative | 25 |

| Klebsiella pneumoniae | Gram-negative | 25 |

| Pseudomonas aeruginosa | Gram-negative | 25 |

Data sourced from a study on 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. tandfonline.com

These findings underscore the importance of the 4-bromo-6-arylpyrimidine scaffold as a template for developing novel antibacterial agents. The ability to systematically modify the substituents at various positions of the pyrimidine ring allows for the fine-tuning of antibacterial activity and spectrum, providing a promising avenue for the discovery of new therapeutics to combat bacterial infections.

Conclusion and Future Research Directions

Summary of Current Research on 4-Bromo-6-(p-tolyl)pyrimidine

Research on this compound has primarily centered on its utility as a synthetic intermediate. The presence of a reactive bromine atom at the 4-position and a stable p-tolyl group at the 6-position makes it an attractive precursor for the development of novel compounds with potential therapeutic applications.

Studies have demonstrated its incorporation into larger molecular frameworks aimed at treating various diseases. For instance, derivatives of this compound have been investigated for their potential as endothelin receptor antagonists and bone anabolic agents. acs.orgnih.gov In these studies, the pyrimidine (B1678525) core often serves as a central scaffold, with the bromo and p-tolyl groups providing key anchor points for further functionalization.

The synthesis of related compounds, such as N-(6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)-5-(p-tolyl)pyrimidin-4-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide, highlights the strategic importance of the tolyl-substituted pyrimidine moiety in modulating biological activity. acs.org Furthermore, the synthesis of 4-(p-tolyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine showcases the versatility of the pyrimidine ring in creating diverse chemical architectures. nih.gov

While direct studies on the biological or material properties of this compound itself are limited, its role as a critical intermediate is well-established through the successful synthesis of its more complex derivatives.

Emerging Synthetic Strategies for Enhanced Accessibility

The accessibility of this compound is crucial for its widespread use in research and development. Traditional synthetic methods often involve multi-step procedures. However, emerging strategies are focusing on more efficient and scalable routes.

One promising approach involves the condensation of a β-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative, followed by halogenation. For instance, the reaction of a chalcone (B49325) precursor, such as 1-(p-tolyl)-3-arylprop-2-en-1-one, with guanidine can yield the corresponding aminopyrimidine, which can then be subjected to bromination. ptfarm.pltandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are being increasingly utilized for the direct introduction of the p-tolyl group onto a pre-brominated pyrimidine ring. researchgate.net This approach offers greater flexibility in the synthesis of a variety of substituted pyrimidines.

| Synthetic Strategy | Description | Potential Advantages |

| Chalcone Condensation | Reaction of a tolyl-substituted chalcone with guanidine followed by bromination. | Readily available starting materials. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the reaction. | Reduced reaction times, higher yields. |

| Flow Chemistry | Continuous synthesis in a microreactor. | Improved scalability and safety. |

| Palladium-Catalyzed Cross-Coupling | Direct introduction of the p-tolyl group via Suzuki or Stille coupling. | High functional group tolerance. |

Untapped Reactivity Profiles and Novel Functionalization Opportunities

The reactivity of this compound is largely dictated by the bromine atom at the 4-position. While nucleophilic aromatic substitution (SNAr) is a well-explored reaction pathway for bromopyrimidines, there are several untapped reactivity profiles that could lead to novel functionalization. rsc.org

The bromine atom can serve as a handle for various transition metal-catalyzed cross-coupling reactions beyond the standard Suzuki and Stille reactions. For example, Sonogashira coupling could be employed to introduce alkyne moieties, while Buchwald-Hartwig amination could be used to install diverse amino groups. These reactions would significantly expand the chemical space accessible from this building block.

Furthermore, the pyrimidine ring itself can participate in various transformations. For instance, directed C-H activation at the 5-position could allow for the introduction of new functional groups, providing access to previously unattainable derivatives.

The p-tolyl group also offers opportunities for functionalization. Benzylic bromination of the methyl group could introduce a new reactive site, allowing for further elaboration of the molecule.

| Reaction Type | Potential Functionalization |

| Sonogashira Coupling | Introduction of alkyne groups. |

| Buchwald-Hartwig Amination | Installation of primary and secondary amines. |

| Directed C-H Activation | Functionalization at the 5-position of the pyrimidine ring. |

| Benzylic Bromination | Introduction of a reactive handle on the p-tolyl group. |

Potential for Integration into Advanced Functional Materials

While the primary focus of pyrimidine derivatives has been in medicinal chemistry, their unique electronic properties also make them attractive candidates for incorporation into advanced functional materials. The electron-deficient nature of the pyrimidine ring, coupled with the electron-donating p-tolyl group, can give rise to interesting photophysical and electronic properties.

Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the electronic properties through further functionalization at the 4-position makes this scaffold particularly appealing for these applications.

For example, the introduction of fluorescent or phosphorescent moieties via cross-coupling reactions could lead to the development of novel emissive materials. Similarly, the incorporation of this pyrimidine core into conjugated polymers could result in materials with tailored electronic and optical properties for use in organic electronics.

Outlook for Rational Design of Novel Pyrimidine-Based Chemical Entities

The rational design of novel pyrimidine-based chemical entities will be driven by a deeper understanding of their structure-activity relationships (SAR) and structure-property relationships (SPR). Computational modeling and machine learning are poised to play a crucial role in this process.